3-benzyl-N-(2-chloro-5-(trifluoromethyl)phenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzyl group, a chloro-trifluoromethyl group, and a pyrrolo[3,2-d]pyrimidine core . These functional groups could potentially give the compound a variety of interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is a common motif in medicinal chemistry due to its ability to modulate the chemical properties of a molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, the chloro group, and the pyrrolo[3,2-d]pyrimidine core. These groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .Scientific Research Applications
Chemical Synthesis and Structural Analysis
The synthesis of complex pyrimidine derivatives, including those with various substituents and functional groups similar to the one described, plays a significant role in the development of new chemical entities with potential biological activities. For instance, the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from visnaginone and khellinone has been reported, demonstrating the versatility of pyrimidine scaffolds in producing compounds with anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). These methodologies highlight the potential for synthesizing and investigating the chemical and biological properties of similar complex pyrimidines.
Potential Biological Activities
Research into pyrimidine derivatives often targets their potential as biological agents. For example, studies on pyrimidine-annelated heterocycles have led to the synthesis of pyrrolo[3,2-d]pyrimidines with significant yields, showing promise for further biological evaluation (Majumdar et al., 1998). Similarly, the investigation into the anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives suggests that pyrimidine compounds could be explored for their therapeutic potentials (Tozkoparan et al., 1999).
Drug Discovery and Development
In the context of drug discovery, modifications to the pyrimidine core, as observed in studies exploring inhibitors of NF-kappaB and AP-1 gene expression, indicate that pyrimidine derivatives can be tailored for specific biological targets, enhancing their potential oral bioavailability and activity (Palanki et al., 2000). These approaches underscore the importance of structural modifications and the exploration of pyrimidine derivatives in the development of new pharmaceutical agents.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF3N4O3/c1-29-11-14(19(31)27-16-9-13(22(24,25)26)7-8-15(16)23)17-18(29)20(32)30(21(33)28-17)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,27,31)(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCYXRXRKSHTDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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